molecular formula C28H26N2O3S B443277 ethyl 2-(2-phenylquinoline-4-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 438475-41-3

ethyl 2-(2-phenylquinoline-4-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B443277
CAS No.: 438475-41-3
M. Wt: 470.6g/mol
InChI Key: YRDXQVSHCOEUGB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-phenylquinoline-4-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinoline moiety, a thiophene ring, and a cycloheptane structure, making it a unique and multifaceted molecule. The presence of these diverse structural elements endows the compound with a range of chemical and biological properties, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-phenylquinoline-4-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the quinoline moiety, which can be synthesized through various methods such as the Skraup, Doebner-Von Miller, or Friedlander synthesis . The thiophene ring is often introduced via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts could be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-phenylquinoline-4-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives .

Scientific Research Applications

Ethyl 2-(2-phenylquinoline-4-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-phenylquinoline-4-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function and leading to various biological effects. The thiophene ring may also contribute to the compound’s bioactivity by interacting with cellular membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ethyl 2-(2-phenylquinoline-4-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate apart is its unique combination of structural elements, which endows it with a diverse range of chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(2-phenylquinoline-4-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O3S/c1-2-33-28(32)25-20-14-7-4-8-16-24(20)34-27(25)30-26(31)21-17-23(18-11-5-3-6-12-18)29-22-15-10-9-13-19(21)22/h3,5-6,9-13,15,17H,2,4,7-8,14,16H2,1H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDXQVSHCOEUGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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